molecular formula C21H19NO3S B12788949 n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide CAS No. 6319-65-9

n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide

Cat. No.: B12788949
CAS No.: 6319-65-9
M. Wt: 365.4 g/mol
InChI Key: YGALSYKFZAQADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct resonances for the xanthene and benzenesulfonamide moieties. The xanthene protons appear as a multiplet at δ 6.8–7.3 ppm , integrating for eight aromatic hydrogens. The sulfonamide-attached benzene ring shows two singlets at δ 7.45 ppm (H-3, H-5) and δ 7.15 ppm (H-6), while the methyl groups resonate as singlets at δ 2.40 ppm (N–CH₃) and δ 2.35 ppm (C-4–CH₃).

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the presence of quaternary carbons in the xanthene system (δ 152.1 ppm , C-9) and the sulfonamide sulfur-bound carbon (δ 142.3 ppm ). Methyl carbons are observed at δ 40.2 ppm (N–CH₃) and δ 21.5 ppm (C-4–CH₃), while aromatic carbons span δ 125–140 ppm .

¹⁵N NMR Analysis

The sulfonamide nitrogen resonates at δ 65.2 ppm , deshielded due to electron-withdrawing effects of the sulfonyl group. The xanthene nitrogen (if present in analogs) typically appears near δ 120 ppm , but this compound lacks such a group.

Table 4: NMR chemical shifts for key nuclei

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 2.35 C-4–CH₃
¹H 2.40 N–CH₃
¹³C 142.3 S–C (sulfonamide)
¹⁵N 65.2 Sulfonamide nitrogen

Properties

CAS No.

6319-65-9

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

N,4-dimethyl-N-(9H-xanthen-9-yl)benzenesulfonamide

InChI

InChI=1S/C21H19NO3S/c1-15-11-13-16(14-12-15)26(23,24)22(2)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-14,21H,1-2H3

InChI Key

YGALSYKFZAQADV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 9H-xanthene-9-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is used in imaging techniques to study cellular processes and molecular interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and diabetes.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of n,4-Dimethyl-n-(9h-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substitution Patterns

Key structural differences among related compounds include:

  • Xanthene modifications : Presence or absence of hydroxyl or ketone groups (e.g., 9-oxo derivatives in vs. unmodified xanthene in ).
  • Benzenesulfonamide substituents : Methyl, tert-butyl, cyclohexyl, or halogen groups at the para position (Table 1).
  • N-substituents : Methyl vs. hydrogen or bulkier groups (e.g., biphenyl in 9m , ).
Table 1: Substituent Effects on Physical Properties
Compound R (Benzene Substituent) Xanthene Modification Melting Point (°C) Yield (%) Rf Value Source
Target Compound 4-CH₃, N-CH₃ None N/A N/A N/A -
43 () 4-CH₃ None N/A* 51 N/A
9j () 4-CH₃ 1,8-diOH, 9-oxo 218–220 80 0.35
9k () 4-tert-butyl 1,8-diOH, 9-oxo 205–208 67 0.43
9i () 2,6-Cl₂ 1,8-diOH, 9-oxo 238–239 43 0.37
3ah () 4-CH₃, N-CH₃ Imidazopyridine 236–238 87 0.22

Biological Activity

N,4-Dimethyl-n-(9H-xanthen-9-yl)benzenesulfonamide is a synthetic organic compound characterized by a unique xanthene core and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its notable biological activities, including potential applications in cancer therapy and as a fluorescent probe in biological imaging.

  • Molecular Formula : C21_{21}H19_{19}N O3_3S
  • Molecular Weight : 365.4 g/mol
  • Density : 1.34 g/cm³
  • Boiling Point : 505.7ºC at 760 mmHg
  • LogP : 5.5916

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The xanthene structure enhances its fluorescence properties, making it suitable for use as a fluorescent probe in biological research. Additionally, studies indicate that this compound may inhibit specific enzymes associated with cell proliferation, suggesting its potential role in cancer treatment.

Antiproliferative Activity

Research has demonstrated the antiproliferative effects of this compound against several tumor cell lines:

Cell Line IC50_{50} (µM)Reference
MDA-MB-231 (Breast)5.8
T-47D (Breast)6.2
SK-N-MC (Neuroblastoma)7.0

The compound exhibits concentration-dependent inhibition of cell growth, with its activity compared favorably against established anticancer drugs like etoposide.

Case Studies and Research Findings

  • Antiproliferative Studies :
    In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells significantly more than doxorubicin in certain assays, indicating its potential as a lead compound for further development in cancer therapy .
  • Fluorescence Properties :
    The compound's strong fluorescence makes it an excellent candidate for biological imaging applications. Its ability to act as a fluorescent probe allows researchers to visualize cellular processes in real-time, which is crucial for understanding cancer biology and drug interactions .
  • Enzyme Inhibition :
    Preliminary studies suggest that this compound may inhibit enzymes involved in tumor growth and other diseases such as diabetes. This dual action enhances its therapeutic potential beyond oncology .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound Name Molecular Formula Unique Features
4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamideC20_{20}H17_{17}NO3_3SLacks dimethyl substitution on nitrogen
2,4-Dimethyl-N-(9H-xanthen-9-yl)benzenesulfonamideC21_{21}H19_{19}NO3_3SDifferent methyl substitution pattern
N,N-Dimethyl-N-(9H-xanthen-9-yl)benzenesulfonamideC21_{21}H19_{19}NO3_3SDifferent nitrogen substitution affecting reactivity

This compound stands out due to its specific methyl substitutions that enhance both its biological activity and fluorescence properties compared to these similar compounds .

Q & A

Basic: How can the crystal structure of N,4-Dimethyl-N-(9H-xanthen-9-yl)benzenesulfonamide be determined experimentally?

Methodological Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction. Key steps include:

  • Crystallization : Dissolve the compound in a volatile solvent (e.g., DMSO) and allow slow evaporation to form high-quality crystals.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure Refinement : Employ SHELXL (via the SHELX suite) for refinement. The software iteratively adjusts atomic coordinates, thermal parameters, and occupancy factors to minimize the R-factor .
  • Validation : Use tools like PLATON or CCDC Mercury to check for geometric irregularities and hydrogen-bonding networks .

Basic: What experimental protocols are recommended for synthesizing this compound?

Methodological Answer:
A validated synthesis route involves:

  • Sulfonylation : React 9H-xanthen-9-amine with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
  • Purification : Isolate the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallize from ethanol .
  • Characterization : Confirm purity and structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, the methyl groups at the sulfonamide nitrogen and benzene ring appear as singlets at δ ~3.13 ppm and δ ~2.46 ppm, respectively, in 1H NMR^1 \text{H NMR} .

Basic: How can researchers validate the selectivity of this compound as an FFA4/GPR120 antagonist?

Methodological Answer:
Validate selectivity through functional assays:

  • Calcium Mobilization Assay : Treat HEK293 cells expressing FFA4/GPR120 with linoleic acid (agonist) and measure intracellular calcium flux (Fluo-4 AM dye). Pre-incubation with the compound should inhibit calcium accumulation, while parallel tests on related receptors (e.g., FFA1) should show no effect .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3 \text{H}-TUG-891) to determine IC50_{50} values. A low IC50_{50} (~10–100 nM) for FFA4 and >10 μM for off-target receptors confirms selectivity .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to FFA4/GPR120?

Methodological Answer:
Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use AutoDock Vina to dock the compound into the FFA4 active site (PDB: 5TZY). Define the grid box to encompass residues critical for antagonist binding (e.g., Arg99, Tyr103) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds, hydrophobic interactions, and root-mean-square deviation (RMSD) of the ligand-receptor complex.
  • Free Energy Calculations : Apply MMPBSA/GBSA methods to estimate binding free energy, focusing on contributions from key residues like Phe115 and Trp277 .

Advanced: How should researchers address contradictions in reported binding affinities of this compound across studies?

Methodological Answer:
Resolve discrepancies through systematic controls:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and agonist concentrations (e.g., 10 μM linoleic acid).
  • Ligand Purity : Verify compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .
  • Receptor Expression Levels : Use quantitative PCR or flow cytometry to confirm comparable FFA4 expression across experimental models. Normalize data to receptor density .

Advanced: What strategies are recommended for analyzing the fluorescence properties of xanthene derivatives like this compound?

Methodological Answer:
Characterize fluorescence using:

  • Spectrofluorometry : Measure emission spectra (λex_{\text{ex}} = 360 nm, λem_{\text{em}} = 400–600 nm) in solvents of varying polarity (e.g., DMSO, water). Compare quantum yields with standards (e.g., fluorescein) .
  • Time-Resolved Fluorescence : Use a picosecond pulsed laser to determine fluorescence lifetime and identify quenching mechanisms (e.g., collisional vs. static) .
  • Imaging Applications : Test the compound as a live-cell probe by incubating with HeLa cells and imaging via confocal microscopy (e.g., 405 nm excitation). Optimize concentrations to minimize cytotoxicity .

Advanced: How can researchers investigate the role of this compound in modulating downstream FFA4 signaling pathways?

Methodological Answer:
Employ multi-omics approaches:

  • Phosphoproteomics : Treat cells with the compound (1–10 μM) and perform LC-MS/MS to identify phosphorylation changes in ERK1/2, PKC, or GRK pathways .
  • siRNA Knockdown : Silence FFA4 in HEK293 cells and compare β-arrestin recruitment (BRET assay) with wild-type cells to confirm pathway specificity .
  • Transcriptomics : Use RNA-seq to profile gene expression changes (e.g., inflammatory markers like TNF-α) in macrophages treated with the antagonist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.